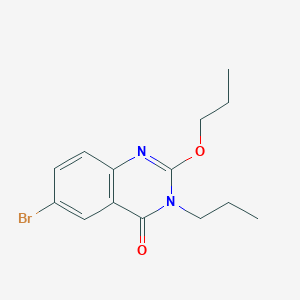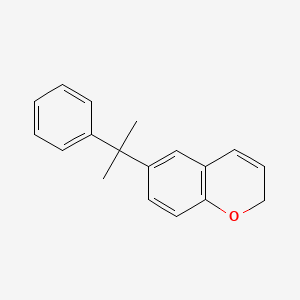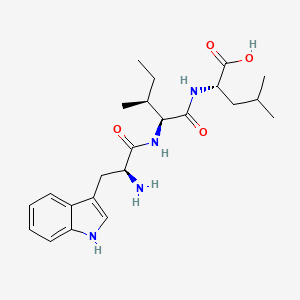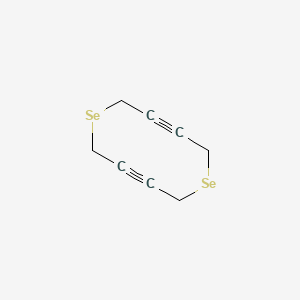
1,6-Diselenacyclodeca-3,8-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diselenacyclodeca-3,8-diyne is a macrocyclic compound with the molecular formula C₈H₈Se₂ It is characterized by the presence of two selenium atoms and two triple bonds within a ten-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diselenacyclodeca-3,8-diyne typically involves the formation of the ten-membered ring structure through cyclization reactions. One common method includes the use of silver ion-promoted hydrolysis and methanolysis of bis-dibromocarbene adducts of cis,cis-cyclo-octa-1,5-diene . The reaction conditions often involve the use of silver perchlorate in methanol at room temperature, leading to the formation of the desired diynes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diselenacyclodeca-3,8-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the ring structure.
Substitution: The selenium atoms can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce partially or fully saturated ring structures.
Aplicaciones Científicas De Investigación
1,6-Diselenacyclodeca-3,8-diyne has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds and studying the reactivity of macrocyclic diynes.
Biology: The compound’s unique structure allows for the exploration of its potential biological activities, such as antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: The compound’s properties make it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,6-Diselenacyclodeca-3,8-diyne involves its interaction with molecular targets through its selenium atoms and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions suggests potential roles in oxidative stress modulation and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dithia-cyclodeca-3,8-diyne: This compound contains sulfur atoms instead of selenium and exhibits similar reactivity patterns.
1,6-Dioxacyclodeca-3,8-diyne: This oxygen-containing analog shows different chemical properties due to the presence of oxygen atoms.
Uniqueness
1,6-Diselenacyclodeca-3,8-diyne is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This uniqueness makes it a valuable compound for studying the effects of selenium in various chemical and biological contexts.
Propiedades
Número CAS |
127793-18-4 |
|---|---|
Fórmula molecular |
C8H8Se2 |
Peso molecular |
262.1 g/mol |
Nombre IUPAC |
1,6-diselenacyclodeca-3,8-diyne |
InChI |
InChI=1S/C8H8Se2/c1-2-6-10-8-4-3-7-9-5-1/h5-8H2 |
Clave InChI |
IRCJVQWVHJWMEV-UHFFFAOYSA-N |
SMILES canónico |
C1C#CC[Se]CC#CC[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
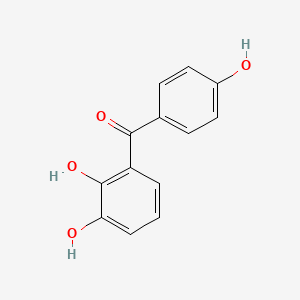
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
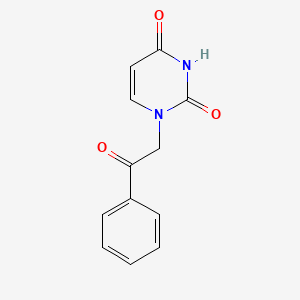
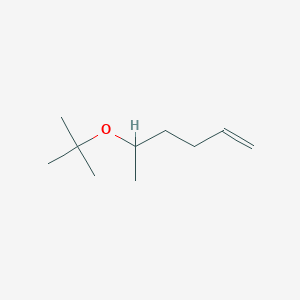
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
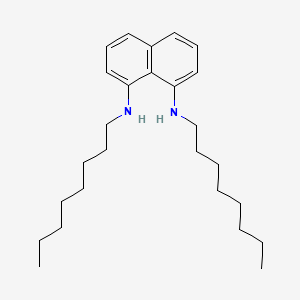
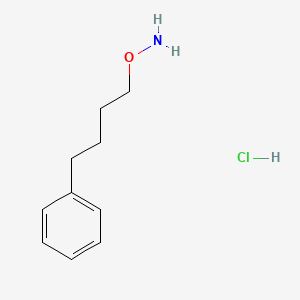
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
